3-(4-methylphenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
Overview
Description
3-(4-methylphenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide, also known as M4Q, is a synthetic compound that has gained significant interest among researchers due to its potential applications in various fields. M4Q is a quinoxaline derivative that has been synthesized using different methods.
Mechanism of Action
3-(4-methylphenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Additionally, this compound has been shown to inhibit the activity of protein kinase C, a signaling enzyme that regulates various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. This compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. Additionally, this compound has been shown to scavenge free radicals and reduce oxidative stress in cells. Moreover, this compound has been found to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
3-(4-methylphenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its low water solubility and potential toxicity at high concentrations.
Future Directions
3-(4-methylphenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide has shown promising results in various studies, and several future directions can be explored to further investigate its potential applications. One future direction is to study the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dose and administration route. Additionally, further studies can be conducted to investigate the potential applications of this compound in other fields, such as cardiovascular diseases and diabetes. Moreover, the development of this compound derivatives with improved pharmacological properties can also be explored.
Scientific Research Applications
3-(4-methylphenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and prevent the aggregation of amyloid-beta peptides. Moreover, this compound has also shown promising results as an antimicrobial agent against gram-positive bacteria.
properties
IUPAC Name |
3-(4-methylphenyl)-4-oxido-1-[(4-phenoxyphenyl)methoxy]quinoxalin-4-ium-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O4/c1-20-11-15-22(16-12-20)27-28(31)30(26-10-6-5-9-25(26)29(27)32)33-19-21-13-17-24(18-14-21)34-23-7-3-2-4-8-23/h2-18H,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNQEYYVBNGYTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC4=CC=C(C=C4)OC5=CC=CC=C5)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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